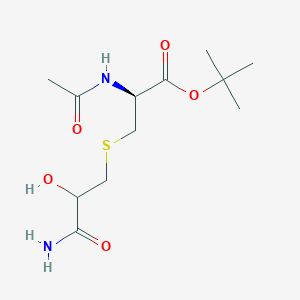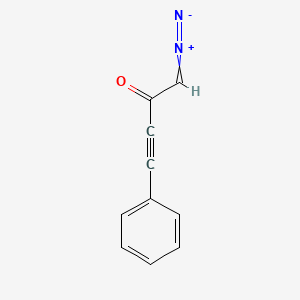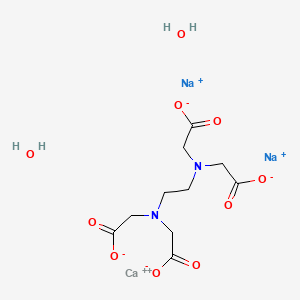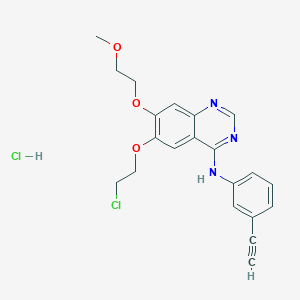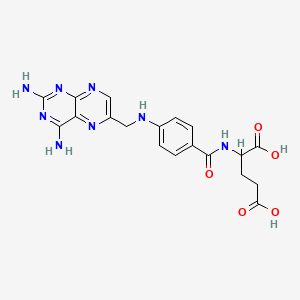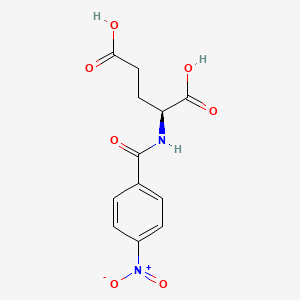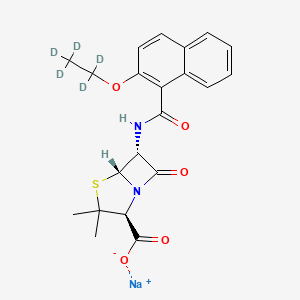
D-Glucuronal 3,4-Diacetate Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucuronal 3,4-Diacetate Methyl Ester is a biochemical compound with the molecular formula C11H14O7 and a molecular weight of 258.22. It is primarily used in proteomics research and has applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucuronal 3,4-Diacetate Methyl Ester typically involves the acetylation of D-glucuronal methyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 3 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: D-Glucuronal 3,4-Diacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
D-Glucuronal 3,4-Diacetate Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and biochemical research.
作用机制
The mechanism of action of D-Glucuronal 3,4-Diacetate Methyl Ester involves its interaction with specific enzymes and metabolic pathways. The compound is known to modulate the activity of enzymes involved in carbohydrate metabolism, leading to various biochemical effects. Its hepatoprotective properties are attributed to its ability to reduce oxidative stress and inflammation in liver cells.
相似化合物的比较
- D-Glucuronal 2,3,4-Triacetate Methyl Ester
- D-Glucuronal 3,4,6-Triacetate Methyl Ester
- D-Glucuronal 2,4-Diacetate Methyl Ester
Comparison: D-Glucuronal 3,4-Diacetate Methyl Ester is unique due to its selective acetylation at the 3 and 4 positions, which imparts specific chemical and biological properties. In comparison, other similar compounds with different acetylation patterns may exhibit varied reactivity and biological activity. For instance, D-Glucuronal 2,3,4-Triacetate Methyl Ester has an additional acetyl group, which can influence its solubility and interaction with enzymes .
属性
IUPAC Name |
[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGCKUDUZYWDTL-LMLFDSFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
